N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce different piperidine derivatives .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the cyclopropane carboxamide group can influence the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
Uniqueness
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane carboxamide group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities and applications .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-1-2-9)14-10-3-6-15(7-4-10)12-13-5-8-17-12/h5,8-10H,1-4,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXCOPTVQIYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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